Cas no 941873-90-1 (8-(2-ethylhexyl)amino-7-(2-hydroxy-3-phenoxypropyl)-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione)

8-(2-ethylhexyl)amino-7-(2-hydroxy-3-phenoxypropyl)-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione 化学的及び物理的性質
名前と識別子
-
- 8-(2-ethylhexyl)amino-7-(2-hydroxy-3-phenoxypropyl)-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione
- 8-(2-ethylhexylamino)-7-(2-hydroxy-3-phenoxypropyl)-3-methylpurine-2,6-dione
- 941873-90-1
- F3260-0185
- VU0607705-1
- AKOS024481311
- 8-((2-ethylhexyl)amino)-7-(2-hydroxy-3-phenoxypropyl)-3-methyl-1H-purine-2,6(3H,7H)-dione
- AB00683699-01
-
- インチ: 1S/C23H33N5O4/c1-4-6-10-16(5-2)13-24-22-25-20-19(21(30)26-23(31)27(20)3)28(22)14-17(29)15-32-18-11-8-7-9-12-18/h7-9,11-12,16-17,29H,4-6,10,13-15H2,1-3H3,(H,24,25)(H,26,30,31)
- InChIKey: CLURLWPKPGPXPP-UHFFFAOYSA-N
- ほほえんだ: N1(CC(O)COC2=CC=CC=C2)C2=C(N(C)C(=O)NC2=O)N=C1NCC(CC)CCCC
計算された属性
- せいみつぶんしりょう: 443.25325455g/mol
- どういたいしつりょう: 443.25325455g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 6
- 重原子数: 32
- 回転可能化学結合数: 12
- 複雑さ: 615
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 2
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.8
- トポロジー分子極性表面積: 109Ų
8-(2-ethylhexyl)amino-7-(2-hydroxy-3-phenoxypropyl)-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F3260-0185-4mg |
8-[(2-ethylhexyl)amino]-7-(2-hydroxy-3-phenoxypropyl)-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione |
941873-90-1 | 90%+ | 4mg |
$66.0 | 2023-04-26 | |
Life Chemicals | F3260-0185-15mg |
8-[(2-ethylhexyl)amino]-7-(2-hydroxy-3-phenoxypropyl)-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione |
941873-90-1 | 90%+ | 15mg |
$89.0 | 2023-04-26 | |
Life Chemicals | F3260-0185-40mg |
8-[(2-ethylhexyl)amino]-7-(2-hydroxy-3-phenoxypropyl)-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione |
941873-90-1 | 90%+ | 40mg |
$140.0 | 2023-04-26 | |
Life Chemicals | F3260-0185-2mg |
8-[(2-ethylhexyl)amino]-7-(2-hydroxy-3-phenoxypropyl)-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione |
941873-90-1 | 90%+ | 2mg |
$59.0 | 2023-04-26 | |
Life Chemicals | F3260-0185-2μmol |
8-[(2-ethylhexyl)amino]-7-(2-hydroxy-3-phenoxypropyl)-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione |
941873-90-1 | 90%+ | 2μl |
$57.0 | 2023-04-26 | |
Life Chemicals | F3260-0185-20μmol |
8-[(2-ethylhexyl)amino]-7-(2-hydroxy-3-phenoxypropyl)-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione |
941873-90-1 | 90%+ | 20μl |
$79.0 | 2023-04-26 | |
Life Chemicals | F3260-0185-75mg |
8-[(2-ethylhexyl)amino]-7-(2-hydroxy-3-phenoxypropyl)-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione |
941873-90-1 | 90%+ | 75mg |
$208.0 | 2023-04-26 | |
Life Chemicals | F3260-0185-50mg |
8-[(2-ethylhexyl)amino]-7-(2-hydroxy-3-phenoxypropyl)-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione |
941873-90-1 | 90%+ | 50mg |
$160.0 | 2023-04-26 | |
Life Chemicals | F3260-0185-30mg |
8-[(2-ethylhexyl)amino]-7-(2-hydroxy-3-phenoxypropyl)-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione |
941873-90-1 | 90%+ | 30mg |
$119.0 | 2023-04-26 | |
Life Chemicals | F3260-0185-5μmol |
8-[(2-ethylhexyl)amino]-7-(2-hydroxy-3-phenoxypropyl)-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione |
941873-90-1 | 90%+ | 5μl |
$63.0 | 2023-04-26 |
8-(2-ethylhexyl)amino-7-(2-hydroxy-3-phenoxypropyl)-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione 関連文献
-
Lydia Helena Wong,Zhenghua Su,Hanyu Yao,Yufang Li RSC Adv., 2016,6, 54049-54053
-
Lili Gao,Xuelian Li,Xiaodong Li,Jianli Cheng,Bin Wang,Zhiyu Wang,Changming Li RSC Adv., 2016,6, 57190-57198
-
Krzysztof Zawada,Sebastian Kowalczyk,Andrzej Plichta,Jan Jaczewski,Tomasz Zabielski RSC Adv., 2022,12, 3406-3415
-
Tingting Zhao,Xiaoping Song,Wen Zhong,Lei Yu,Wenxi Hua,Malcolm M. Q. Xing,Xiaozhong Qiu Polym. Chem., 2015,6, 283-293
-
Ying Wang,Zhen-Jie Zhang,Wei Shi,Peng Cheng,Dai-Zheng Liao,Shi-Ping Yan CrystEngComm, 2010,12, 1086-1089
-
Gousia Begum Phys. Chem. Chem. Phys., 2017,19, 7624-7630
-
7. A butterfly motion of formic acid and cyclobutanone in the 1 : 1 hydrogen bonded molecular cluster†Luca Evangelisti,Lorenzo Spada,Weixing Li,Susana Blanco,Juan Carlos López,Alberto Lesarri,Jens-Uwe Grabow,Walther Caminati Phys. Chem. Chem. Phys., 2017,19, 204-209
-
Charles J. Choi,Brian T. Cunningham Lab Chip, 2007,7, 550-556
-
Sudeshna Chaudhari,Dhrubajyoti Bhattacharjya,Jong-Sung Yu RSC Adv., 2013,3, 25120-25128
-
Juan-Ramón Jiménez,Akira Sugahara,Masashi Okubo,Atsuo Yamada,Lise-Marie Chamoreau,Laurent Lisnard,Rodrigue Lescouëzec Chem. Commun., 2018,54, 5189-5192
8-(2-ethylhexyl)amino-7-(2-hydroxy-3-phenoxypropyl)-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dioneに関する追加情報
Introduction to 8-(2-ethylhexyl)amino-7-(2-hydroxy-3-phenoxypropyl)-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione and Its Significance in Modern Medicinal Chemistry
The compound with the CAS number 941873-90-1, identified as 8-(2-ethylhexyl)amino-7-(2-hydroxy-3-phenoxypropyl)-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione, represents a fascinating molecule in the realm of medicinal chemistry. This intricate structure, characterized by its complex arrangement of functional groups, has garnered significant attention due to its potential applications in therapeutic interventions. The molecular framework incorporates several key features that make it a subject of intense research interest, particularly in the development of novel pharmacological agents.
At the core of this compound's appeal lies its purine-based scaffold, which is a well-established motif in drug design. Purines are fundamental components of nucleic acids and have been extensively explored for their pharmacological properties. The presence of multiple substituents, including 8-(2-ethylhexyl)amino and 7-(2-hydroxy-3-phenoxypropyl) groups, introduces unique chemical properties that can modulate the compound's interactions with biological targets. These modifications not only influence solubility and metabolic stability but also play a crucial role in determining its binding affinity and selectivity.
Recent advancements in computational chemistry have enabled researchers to predict the behavior of such complex molecules with unprecedented accuracy. By leveraging molecular modeling techniques, scientists can simulate the interactions between 8-(2-ethylhexyl)amino-7-(2-hydroxy-3-phenoxypropyl)-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione and various biological targets. These simulations have revealed promising insights into its potential as an inhibitor of key enzymes involved in metabolic pathways relevant to diseases such as cancer and inflammation.
In the context of oncology research, the purine scaffold has been widely recognized for its ability to interfere with critical signaling pathways that drive tumor growth. The specific substitutions in 8-(2-ethylhexyl)amino-7-(2-hydroxy-3-phenoxypropyl)-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione are believed to enhance its ability to bind to enzymes such as kinases and phosphodiesterases. Such interactions can lead to the disruption of aberrant signaling cascades that are often observed in cancer cells. Preliminary studies have indicated that this compound exhibits potent inhibitory effects on several kinases implicated in tumor progression.
Beyond oncology, the therapeutic potential of 8-(2-ethylhexyl)amino-7-(2-hydroxy-3-phenoxypropyl)-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione extends to other areas of medicine. Its structural features suggest that it may also interact with receptors and ion channels involved in neurodegenerative disorders. The hydroxyl and phenoxypropyl groups contribute to its ability to cross the blood-brain barrier, making it a candidate for treating conditions such as Alzheimer's disease and Parkinson's disease. Current research is focused on elucidating the exact mechanisms through which this compound exerts its effects on neural pathways.
The synthesis of 8-(2-ethylhexyl)amino-7-(2-hydroxy-3-phenoxypropyl)-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione presents unique challenges due to its complex structure. However, modern synthetic methodologies have made significant strides in enabling the efficient production of such molecules. Techniques such as multi-step organic synthesis combined with catalytic processes have allowed chemists to construct this compound with high yield and purity. Additionally, green chemistry principles are being increasingly applied to minimize waste and reduce environmental impact during synthesis.
In vitro studies have provided valuable insights into the pharmacological profile of 8-(2-ethylhexyl)amino-7-(2-hydroxy-3-phenoxypropyl)-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione. These studies have highlighted its ability to modulate various biological pathways at nanomolar concentrations. For instance, researchers have observed significant inhibition of enzyme activity in cell culture models when exposed to this compound. Such findings suggest that it may possess therapeutic efficacy comparable to existing drugs but with potentially improved selectivity and reduced side effects.
The development of novel drug candidates is often accompanied by rigorous safety evaluations to ensure their suitability for clinical use. In the case of 8-(2-hydroxyphenoxypropyl)-modified purines, preclinical studies have focused on assessing their toxicity profiles and pharmacokinetic properties. Initial results indicate that these compounds are well-tolerated at doses expected to produce therapeutic effects. However, further studies are needed to fully understand their long-term safety implications.
The integration of artificial intelligence (AI) into drug discovery has revolutionized the way new compounds are identified and optimized. AI-driven platforms can analyze vast datasets containing structural information、biological activity、and pharmacokinetic data to identify promising candidates like 8-(ethyloctyl)amino-substituted purines。 These tools have accelerated the drug development process by predicting how structural modifications will affect a molecule's properties, thereby reducing the time and cost associated with traditional trial-and-error approaches.
Future directions in the study of 8-(ethyleneaminopropoxyphenoxy)-methylpurines include exploring their potential in combination therapies。 By pairing this compound with other drugs that target different aspects of disease pathology, researchers aim to achieve synergistic effects that could enhance treatment outcomes。 Additionally, investigating derivatives of this molecule could uncover new pharmacophores with improved characteristics such as enhanced bioavailability or prolonged half-life.
The role of interdisciplinary collaboration cannot be overstated in advancing medicinal chemistry research。 Combining expertise from fields such as organic chemistry、biochemistry、pharmacology,and computational science has led to breakthroughs that would not be possible through individual efforts alone。 The study of compounds like CAS no 941873901 exemplifies how collaborative approaches can drive innovation, ultimately leading to safer and more effective treatments for patients worldwide.
941873-90-1 (8-(2-ethylhexyl)amino-7-(2-hydroxy-3-phenoxypropyl)-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione) 関連製品
- 2149003-67-6(3-(3-tert-butyl-1-methyl-1H-pyrazol-5-yl)prop-2-enoic acid)
- 1024477-93-7(3-[1-(4-chlorophenyl)sulfanylethyl]-4-phenyl-1H-1,2,4-triazole-5-thione)
- 610757-66-9(ethyl 6-bromo-2-methyl-5-(2-methylbenzoyloxy)-1-benzofuran-3-carboxylate)
- 1782311-81-2(2-{1-2-fluoro-3-(trifluoromethyl)phenylcyclopropyl}acetic acid)
- 865611-68-3(4-chloro-3,5-dimethylphenyl 3,4-dimethoxybenzene-1-sulfonate)
- 1016714-89-8(Methyl 1-(2-chloropropanoyl)piperidine-4-carboxylate)
- 2680620-42-0(ethyl 2-(4-bromo-3-chlorophenyl)-2-{(tert-butoxy)carbonylamino}acetate)
- 2680721-43-9(tert-butyl N-benzyl-N-(2-chloroquinazolin-4-yl)carbamate)
- 1021249-68-2(4-chloro-N-(3-methyl-1,2-oxazol-5-yl)benzamide)
- 866726-76-3(N-(4-fluorophenyl)-2-{9-methyl-2-(4-methylphenyl)-5H-chromeno2,3-dpyrimidin-4-ylsulfanyl}acetamide)



